(2R,3R)-6-(Benzyloxy)hexane-2,3-diol
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Overview
Description
(2R,3R)-6-(Benzyloxy)hexane-2,3-diol is an organic compound characterized by the presence of two hydroxyl groups and a benzyloxy group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-6-(Benzyloxy)hexane-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexane derivative, such as hexane-2,3-diol.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using a protecting group such as tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions.
Introduction of Benzyloxy Group: The protected diol is then reacted with benzyl bromide in the presence of a base like sodium hydride (NaH) to introduce the benzyloxy group.
Deprotection: The protecting groups are removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-6-(Benzyloxy)hexane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), benzyl bromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted hexane derivatives.
Scientific Research Applications
(2R,3R)-6-(Benzyloxy)hexane-2,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2R,3R)-6-(Benzyloxy)hexane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Hexane-2,3-diol: Lacks the benzyloxy group, resulting in different chemical and biological properties.
(2S,3S)-6-(Benzyloxy)hexane-2,3-diol: The stereoisomer of (2R,3R)-6-(Benzyloxy)hexane-2,3-diol, which may exhibit different reactivity and biological activity.
(2R,3R)-6-(Methoxy)hexane-2,3-diol: Contains a methoxy group instead of a benzyloxy group, leading to variations in chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and enhances its potential for various applications. The stereochemistry of the compound also plays a crucial role in its reactivity and interactions with biological targets.
Properties
CAS No. |
909294-22-0 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2R,3R)-6-phenylmethoxyhexane-2,3-diol |
InChI |
InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13-/m1/s1 |
InChI Key |
DFVIWPLFSQHCHX-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CCCOCC1=CC=CC=C1)O)O |
Canonical SMILES |
CC(C(CCCOCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
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